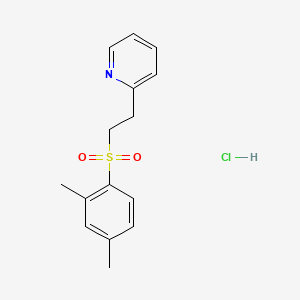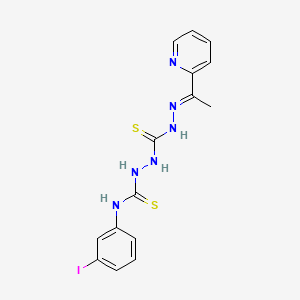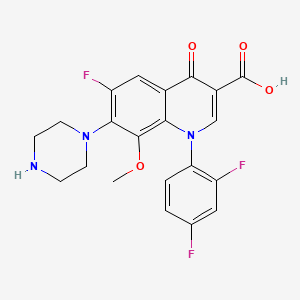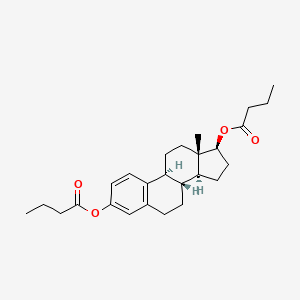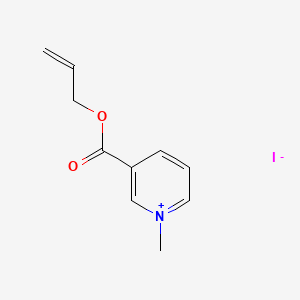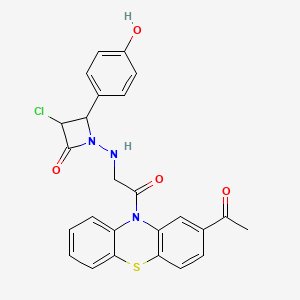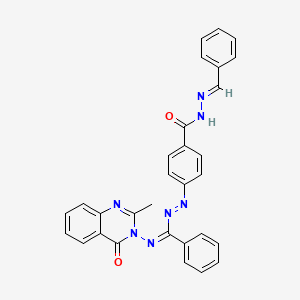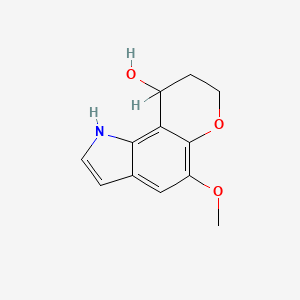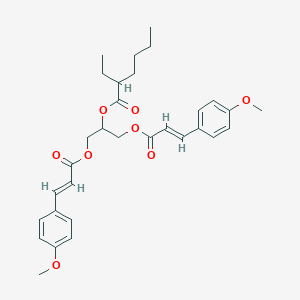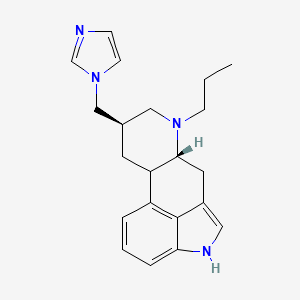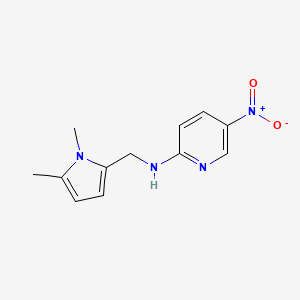
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a nitropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the alkylation of 1,5-dimethylpyrrole with a suitable alkylating agent, followed by nitration to introduce the nitro group on the pyridine ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism by which N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)piperidine-4-carboxamide
- (1,5-Dimethyl-1H-pyrrol-2-yl)methylamine
Uniqueness
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine stands out due to the presence of both a nitro group and a pyrrole ring, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and application development.
Eigenschaften
CAS-Nummer |
94166-54-8 |
|---|---|
Molekularformel |
C12H14N4O2 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H14N4O2/c1-9-3-4-10(15(9)2)7-13-12-6-5-11(8-14-12)16(17)18/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZNARHGSNENBSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
